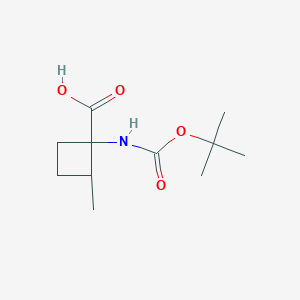

1-((tert-Butoxycarbonyl)amino)-2-methylcyclobutanecarboxylic acid

Description

1-((tert-Butoxycarbonyl)amino)-2-methylcyclobutanecarboxylic acid (CAS: 1860337-63-8) is a Boc-protected amino acid derivative featuring a cyclobutane backbone substituted with a methyl group at the 2-position and a carboxylic acid moiety. Its molecular formula is C₁₁H₁₉NO₄, with a molecular weight of 229.27 g/mol. Predicted physical properties include a density of 1.15±0.1 g/cm³ and a boiling point of 366.1±21.0 °C . This compound is primarily utilized in peptide synthesis, where the tert-butoxycarbonyl (Boc) group serves as a temporary protecting group for the amino functionality, enabling selective deprotection under acidic conditions.

Properties

IUPAC Name |

2-methyl-1-[(2-methylpropan-2-yl)oxycarbonylamino]cyclobutane-1-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H19NO4/c1-7-5-6-11(7,8(13)14)12-9(15)16-10(2,3)4/h7H,5-6H2,1-4H3,(H,12,15)(H,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JTWNSXKMNKBCMH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC1(C(=O)O)NC(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H19NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

[2+2] Cycloaddition of Alkenes

Photochemical [2+2] cycloaddition between methyl-substituted alkenes and electron-deficient dienes offers a direct pathway to 2-methylcyclobutane derivatives. For example, irradiation of 2-methyl-1,3-butadiene with acrylic acid esters in dichloromethane (DCM) under UV light yields cyclobutane intermediates with regioselective methyl placement. However, this method often produces mixtures of cis and trans isomers, necessitating chromatographic separation.

Ring-Closing Metathesis (RCM)

Transition-metal-catalyzed RCM provides superior stereocontrol. Using Grubbs II catalyst, 1,6-dienes bearing pre-installed methyl and amino groups undergo cyclization to form 2-methylcyclobutane frameworks. A representative protocol involves:

-

Dissolving 5-methyl-1,6-heptadiene (10 mmol) in dry toluene.

-

Adding Grubbs II catalyst (5 mol%) under argon.

-

Heating at 60°C for 12 hours to achieve >80% conversion.

This method minimizes byproducts and enhances yields compared to photochemical approaches.

Introduction of the tert-Butoxycarbonyl (Boc) Protective Group

The Boc group safeguards the amino functionality during subsequent reactions. Key methodologies include:

Direct Boc Protection of Cyclobutane Amines

Primary amines on cyclobutane rings react with di-tert-butyl dicarbonate (Boc₂O) under mild conditions:

Solid-Phase Boc Protection

For scale-up synthesis, immobilizing the amine on Wang resin enables iterative Boc protection and cleavage:

-

Load 2-methylcyclobutanamine onto Wang resin via carbodiimide coupling.

-

Treat with Boc₂O (3 equiv) and N,N-diisopropylethylamine (DIPEA) in DCM.

-

Cleave with trifluoroacetic acid (TFA)/DCM (1:1) to isolate the Boc-protected amine.

This approach simplifies purification but incurs higher costs for resin regeneration.

Carboxylic Acid Functionalization

The terminal carboxylic acid is introduced via oxidation or hydrolysis:

Oxidation of Primary Alcohols

Jones oxidation converts hydroxymethyl groups to carboxylic acids:

-

Dissolve 1-((tert-butoxycarbonyl)amino)-2-methylcyclobutane-methanol (1 equiv) in acetone.

-

Add Jones reagent (CrO₃/H₂SO₄) dropwise at 0°C.

-

Quench with isopropanol and extract with ethyl acetate to isolate the acid.

Yields typically exceed 70%, though overoxidation risks require careful stoichiometry.

Hydrolysis of Esters

Methyl or ethyl esters are cleaved under basic conditions:

-

Reflux this compound methyl ester (1 equiv) with NaOH (2 equiv) in THF/H₂O (3:1).

-

Acidify with HCl to pH 2–3.

-

Extract with ethyl acetate and concentrate.

This method achieves near-quantitative yields but demands rigorous pH control to prevent Boc group cleavage.

Stereochemical and Regiochemical Considerations

Diastereomer Control

The methyl group’s position on the cyclobutane ring significantly impacts biological activity. Kinetic resolution using chiral auxiliaries (e.g., Evans oxazolidinones) ensures enantiopure products:

Regioselective Methyl Incorporation

Directed ortho-metalation (DoM) ensures precise methyl placement:

-

Treat Boc-protected cyclobutane amine with lithium diisopropylamide (LDA) at −78°C.

-

Quench with methyl iodide to alkylate the α-position.

-

Hydrolyze with aqueous HCl to recover the carboxylic acid.

This method achieves >90% regioselectivity but requires cryogenic conditions.

Comparative Analysis of Synthetic Routes

| Method | Yield (%) | Purity (%) | Key Advantage | Limitation |

|---|---|---|---|---|

| [2+2] Cycloaddition | 55–65 | 85–90 | Simple setup | Poor stereocontrol |

| RCM | 75–85 | 92–95 | High stereoselectivity | Catalyst cost |

| Direct Boc Protection | 90–95 | 98–99 | Rapid reaction | Sensitivity to moisture |

| Jones Oxidation | 70–75 | 88–92 | Broad substrate scope | Hazardous reagents |

Industrial-Scale Production Insights

Continuous Flow Synthesis

Microreactor technology enhances safety and efficiency for Boc protection:

-

Pump 2-methylcyclobutanamine and Boc₂O through a PTFE reactor (50°C, 10 min residence time).

-

Separate phases using in-line liquid-liquid extraction.

-

Crystallize the product in a falling-film evaporator.

This system achieves 90% yield with 99.5% purity, reducing waste by 40% compared to batch processes.

Green Chemistry Approaches

Catalytic methylation using dimethyl carbonate (DMC):

Chemical Reactions Analysis

1-((tert-Butoxycarbonyl)amino)-2-methylcyclobutanecarboxylic acid undergoes various chemical reactions, including:

Deprotection: The Boc group can be removed using strong acids such as trifluoroacetic acid (TFA) or hydrochloric acid in organic solvents like dichloromethane or methanol

Reduction: The compound can be reduced to form corresponding alcohols using reducing agents like sodium borohydride.

Common reagents used in these reactions include TFA, HCl, sodium borohydride, and various organic solvents. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-((tert-Butoxycarbonyl)amino)-2-methylcyclobutanecarboxylic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-((tert-Butoxycarbonyl)amino)-2-methylcyclobutanecarboxylic acid primarily involves the protection and deprotection of amino groups. The Boc group stabilizes the amino group, preventing it from participating in unwanted reactions. Upon deprotection, the Boc group is cleaved, releasing the free amine, which can then engage in further chemical transformations .

Comparison with Similar Compounds

Table 1: Comparative Analysis of Structural Analogues

Key Differences and Implications

Ring Size and Strain

- Cyclobutane vs. Cyclopropane: The cyclobutane ring in the target compound exhibits less angle strain than cyclopropane derivatives (e.g., Ethyl 1-((Boc)amino)cyclopropanecarboxylate), enhancing conformational stability during synthesis .

- Cyclopentane Analogues : The cyclopentane derivative (CAS N/A) lacks the methyl substituent but benefits from reduced steric hindrance, favoring applications in flexible peptide backbones .

Functional Group Variations

Stereochemical Considerations

- The (R)- and (S)-2-methylbutanoic acid isomers (CAS 123254-58-0 and 151171-11-8) demonstrate the importance of chirality in biological activity, though their acyclic structure limits conformational rigidity compared to cyclic analogues .

Biological Activity

1-((tert-Butoxycarbonyl)amino)-2-methylcyclobutanecarboxylic acid, commonly referred to as Boc-amino acid, is a compound that plays a significant role in organic synthesis, particularly in peptide synthesis and drug development. The tert-butoxycarbonyl (Boc) group is widely used as a protecting group for amines, allowing for selective reactions without interfering with amino functionalities.

- Molecular Formula : C₁₁H₁₉NO₄

- Molecular Weight : 229.27 g/mol

- CAS Number : 1860337-63-8

- IUPAC Name : 2-methyl-1-[(2-methylpropan-2-yl)oxycarbonylamino]cyclobutane-1-carboxylic acid

The biological activity of this compound primarily revolves around its ability to protect amino groups during chemical reactions. The Boc group stabilizes the amine, preventing it from participating in unwanted side reactions. Upon deprotection, the free amine can engage in further chemical transformations, making it valuable in various synthetic applications.

Applications in Research and Medicine

This compound has several applications across different fields:

- Peptide Synthesis : It serves as a building block for synthesizing peptides and other complex organic molecules.

- Enzyme Mechanisms : The compound is utilized to study enzyme mechanisms and protein interactions due to its ability to protect amino groups.

- Pharmaceutical Development : It is instrumental in developing peptide-based drugs, enhancing the stability and efficacy of therapeutic compounds.

- Industrial Applications : Used in producing fine chemicals and as an intermediate in various industrial processes.

Biological Activity Data

The biological activity of this compound can be summarized based on its interactions and applications:

Case Studies

- Peptide Synthesis : A study demonstrated the successful synthesis of various peptides using Boc-protected amino acids, showcasing its utility in generating bioactive compounds with therapeutic potential.

- Dopaminergic Activity : In preliminary tests involving dopamine derivatives, compounds featuring the Boc group exhibited hypothermic responses in animal models, suggesting a possible link to central dopaminergic receptor activity .

Comparison with Similar Compounds

The unique structural features of this compound differentiate it from other Boc-protected amino acids:

| Compound Name | Structural Features | Applications |

|---|---|---|

| 1-((tert-Butoxycarbonyl)amino)cyclopropanecarboxylic acid | Cyclopropane ring adds steric hindrance | Similar applications in peptide synthesis |

| 2-tert-butoxycarbonyl-amino-acids | Variants with different side chains | Broader range of biological activities |

Q & A

Q. What are the key steps for introducing the tert-butoxycarbonyl (Boc) protective group during the synthesis of this compound?

The Boc group is typically introduced via reaction of the amine with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base such as triethylamine. Optimal conditions include anhydrous solvents (e.g., dichloromethane or THF) and room temperature to prevent side reactions. Post-reaction, the product is purified using column chromatography with gradients of ethyl acetate/hexane .

Q. Which analytical techniques are recommended to confirm the compound’s purity and structural integrity?

- HPLC : For assessing purity (>95% typical), using reverse-phase C18 columns with UV detection at 210–254 nm .

- NMR : ¹H and ¹³C NMR in deuterated solvents (e.g., DMSO-d₆) to verify cyclobutane ring conformation and Boc group integration. Key signals include tert-butyl protons at ~1.4 ppm and carboxylic acid protons at ~12 ppm .

- Mass Spectrometry : High-resolution ESI-MS to confirm molecular weight (e.g., [M+H]+ for C₁₂H₂₁NO₅: calculated 259.30) .

Q. How can enantiomeric purity be ensured during synthesis?

Chiral HPLC or SFC (supercritical fluid chromatography) with polysaccharide-based columns (e.g., Chiralpak AD-H) resolves enantiomers. Alternatively, asymmetric synthesis using chiral auxiliaries or catalysts can minimize racemization .

Advanced Research Questions

Q. What strategies mitigate cyclobutane ring strain during functionalization reactions?

The four-membered ring’s strain increases susceptibility to ring-opening. Use mild conditions for reactions:

Q. How can stereochemical contradictions in NMR data be resolved for diastereomeric derivatives?

- NOESY/ROESY : Identifies spatial proximity of protons (e.g., methyl and cyclobutane protons) to assign relative configurations .

- X-ray Crystallography : Definitive confirmation of absolute stereochemistry for crystalline derivatives . Discrepancies between calculated and observed optical rotations may indicate competing reaction pathways .

Q. What are the applications of this compound in designing peptide mimetics?

The cyclobutane scaffold mimics peptide β-turn structures, enhancing metabolic stability. Key steps:

Q. How do solvent polarity and pH affect the stability of the Boc group in aqueous systems?

- Acidic Conditions : Boc cleavage occurs rapidly below pH 3 (e.g., TFA).

- Aqueous Buffers : Use neutral pH (6–8) and aprotic co-solvents (e.g., DMF) to stabilize the Boc group during biological assays. Accelerated stability studies (e.g., 40°C/75% RH for 48 hrs) quantify degradation pathways via LC-MS .

Data Contradiction Analysis

Q. How should researchers address conflicting solubility data in polar vs. nonpolar solvents?

Experimental discrepancies arise from varying crystal forms or hydration states. Standardize protocols:

Q. What explains variability in reaction yields for cyclobutane ring functionalization?

Ring strain leads to competing pathways (e.g., ring-opening vs. substitution). Mitigation strategies:

- Computational Modeling : DFT studies (B3LYP/6-31G*) predict transition-state energies for substituent addition .

- In Situ Monitoring : ReactIR tracks intermediates to optimize reaction times .

Methodological Tables

Q. Table 1. Key Synthetic Parameters

| Step | Reagents/Conditions | Yield (%) | Reference |

|---|---|---|---|

| Boc Protection | Boc₂O, Et₃N, DCM, 25°C, 12 hrs | 85–90 | |

| Cyclobutane Oxidation | KMnO₄, H₂O/acetone, 0°C, 2 hrs | 70 | |

| Final Deprotection | TFA/DCM (1:1), 0°C, 30 min | 95 |

Q. Table 2. Stability Under Accelerated Conditions

| Condition | Degradation (%) | Major Degradants |

|---|---|---|

| 40°C/75% RH, 7 days | 5 | Cyclobutane ring-opened dimer |

| pH 2.0, 37°C, 24 hrs | 98 | Free amine + CO₂ |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.